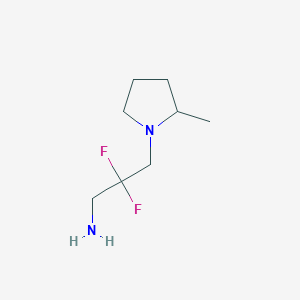
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a hybrid compound that combines the structural features of triazole and pyrimidine. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This is achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click reaction.”
Pyrimidine Ring Construction: The pyrimidine ring is synthesized via a multi-step process involving the condensation of appropriate precursors.
Coupling of Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
作用机制
The compound exerts its effects through several mechanisms:
Inhibition of ER Stress: Reduces the expression of endoplasmic reticulum chaperones.
Apoptosis Inhibition: Decreases the levels of apoptosis markers like cleaved caspase-3.
NF-kB Pathway Inhibition: Suppresses the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
相似化合物的比较
Similar Compounds
Triazole Derivatives: Compounds like 1,2,3-triazole exhibit similar pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil are well-known for their anticancer activity.
Uniqueness
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its hybrid structure, combining the beneficial properties of both triazole and pyrimidine rings. This dual functionality enhances its pharmacological potential, making it a promising candidate for further research and development .
属性
分子式 |
C7H5N5O3 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
6-oxo-2-(2H-triazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-5(10-6)4-2-9-12-11-4/h1-2H,(H,14,15)(H,8,10,13)(H,9,11,12) |
InChI 键 |
POVGEWBDPSZRRX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=N1)C2=NNN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


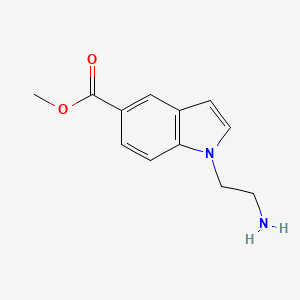

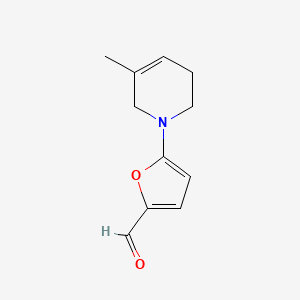

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
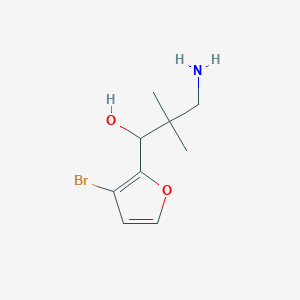
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
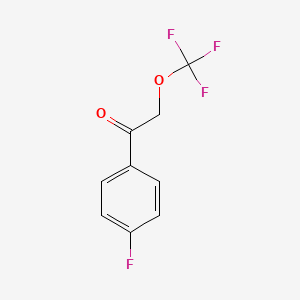

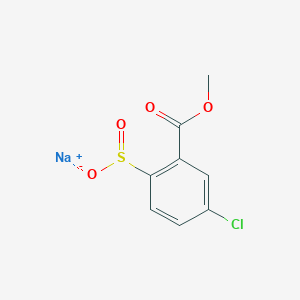
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
